
(3R)-3-hydroxydodecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxydodecanenitrile is an organic compound that belongs to the class of nitriles It features a hydroxyl group (-OH) attached to the third carbon of a dodecanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxydodecanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a dodecanenitrile precursor.
Hydroxylation: The introduction of the hydroxyl group at the third carbon position can be achieved through various hydroxylation reactions. One common method involves the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reaction Conditions: The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-25°C to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-hydroxydodecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxododecanenitrile or 3-carboxydodecanenitrile.
Reduction: Formation of 3-hydroxydodecanamine.
Substitution: Formation of various substituted dodecanenitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-3-hydroxydodecanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-hydroxydodecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(3R)-3-hydroxyundecanenitrile: Similar structure but with one less carbon in the chain.
(3R)-3-hydroxytridecanenitrile: Similar structure but with one more carbon in the chain.
Uniqueness
(3R)-3-hydroxydodecanenitrile is unique due to its specific chain length and the presence of both hydroxyl and nitrile functional groups
Eigenschaften
CAS-Nummer |
922527-71-7 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
(3R)-3-hydroxydodecanenitrile |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12,14H,2-10H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
BSFVTQCUZFZZJN-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H](CC#N)O |
Kanonische SMILES |
CCCCCCCCCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


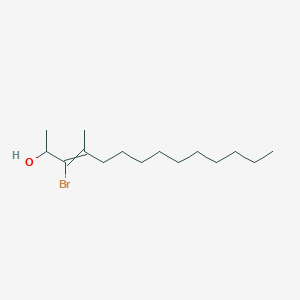
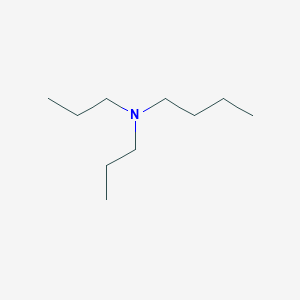
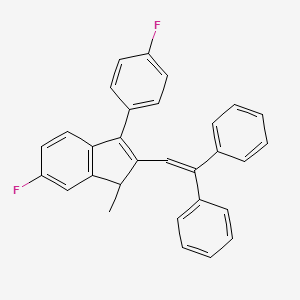
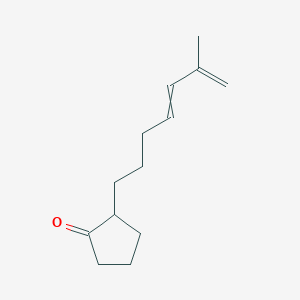
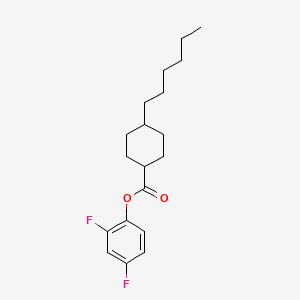

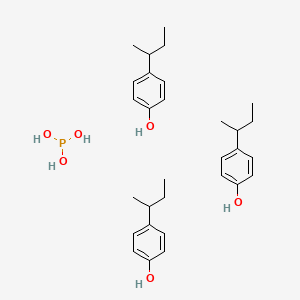

![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
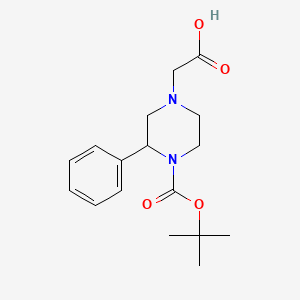
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
